(4-chloro-3-piperidin-1-ylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone
Overview
Description
(4-chloro-3-piperidin-1-ylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone is a complex organic compound that features a combination of piperidine, sulfonyl, and piperazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-3-piperidin-1-ylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of the piperidine derivative. This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with piperidine under basic conditions.
Formation of the Piperazine Derivative: Separately, the piperazine derivative is synthesized by reacting 4-phenylpiperazine with an appropriate acylating agent.
Coupling Reaction: The final step involves coupling the piperidine and piperazine derivatives. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Oxidation of the piperidine ring can lead to the formation of N-oxides.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-chloro-3-piperidin-1-ylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (4-chloro-3-piperidin-1-ylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-chloro-3-piperidin-1-ylsulfonylphenyl)-(4-methylpiperazin-1-yl)methanone
- (4-chloro-3-piperidin-1-ylsulfonylphenyl)-(4-ethylpiperazin-1-yl)methanone
- (4-chloro-3-piperidin-1-ylsulfonylphenyl)-(4-isopropylpiperazin-1-yl)methanone
Uniqueness
The uniqueness of (4-chloro-3-piperidin-1-ylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone lies in its specific combination of functional groups. The presence of both piperidine and piperazine rings, along with the sulfonyl group, provides a distinct chemical environment that can lead to unique interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4-chloro-3-piperidin-1-ylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3S/c23-20-10-9-18(17-21(20)30(28,29)26-11-5-2-6-12-26)22(27)25-15-13-24(14-16-25)19-7-3-1-4-8-19/h1,3-4,7-10,17H,2,5-6,11-16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDFIKBJJVKOOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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